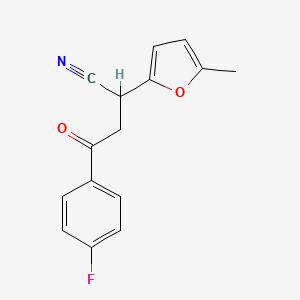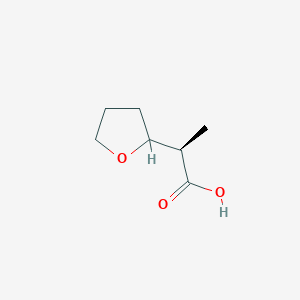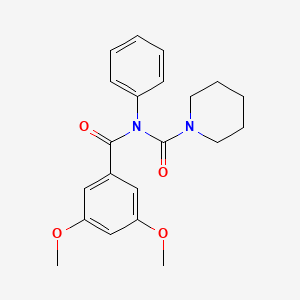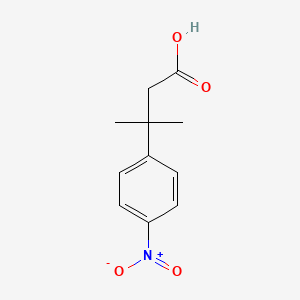![molecular formula C17H13Cl2N3O B3002629 1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 320422-19-3](/img/structure/B3002629.png)
1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]” is a chemical compound with the IUPAC name 1-allyl-1H-indole-2,3-dione . It has a molecular weight of 187.2 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1,2,3-trisubstituted indoles, which includes compounds like “1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]”, has been developed based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The InChI code for “1-allyl-1H-indole-2,3-dione” is1S/C11H9NO2/c1-2-7-12-9-6-4-3-5-8 (9)10 (13)11 (12)14/h2-6H,1,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis. Chemical Reactions Analysis
The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These processes are ideal within one-pot, multicomponent reaction cascades .Physical And Chemical Properties Analysis
The compound “1-allyl-1H-indole-2,3-dione” has a melting point of 87-90°C and a boiling point of 145°C/1mmHg . It is solid in its physical form .Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They play a crucial role in cell biology and have shown various biologically vital properties .
Antimicrobial Activity
Indole derivatives have also been used in the treatment of various microbial infections . Their antimicrobial properties make them useful in combating a range of bacterial and fungal diseases .
Treatment of Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders .
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, certain derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases, including arthritis and inflammatory bowel disease .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activities . They can help protect the body from damage caused by harmful free radicals .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They can help regulate blood sugar levels and improve insulin sensitivity .
Antimalarial Activity
Indole derivatives have been used in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria .
Propiedades
IUPAC Name |
3-[(3,4-dichlorophenyl)diazenyl]-1-prop-2-enylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-2-9-22-15-6-4-3-5-12(15)16(17(22)23)21-20-11-7-8-13(18)14(19)10-11/h2-8,10,23H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGJTRGXBAPYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3002546.png)



![N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002553.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3002554.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002555.png)
![1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea](/img/structure/B3002556.png)
![2-((3-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3002559.png)



![3-[[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B3002566.png)
![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002567.png)